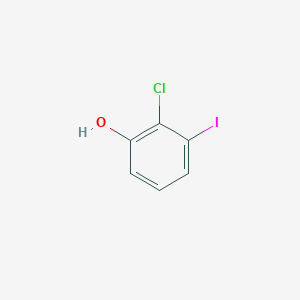
2-Chloro-3-iodophenol
Descripción general
Descripción
2-Chloro-3-iodophenol is a compound with the molecular formula C6H4ClIO . It has a molecular weight of 254.45 . It is a solid substance and is part of the iodophenols group , which are organoiodides of phenol that contain one or more covalently bonded iodine atoms .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-iodophenol consists of a phenol group with iodine and chlorine substituents . The InChI code for the compound is 1S/C6H4ClIO/c7-4-2-1-3-5 (9)6 (4)8/h1-3,9H .Physical And Chemical Properties Analysis
2-Chloro-3-iodophenol is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Oxidative Dearomatization in Synthetic Chemistry
2-Chloro-3-iodophenol has applications in synthetic chemistry, particularly in the oxidative dearomatization of phenols and anilines. This process involves transforming simple phenolic compounds into more complex structures with potential pharmaceutical applications. For instance, the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane led to regioselective dearomatization into cyclohexa-2,4-dienone derivatives, indicating the potential of 2-Chloro-3-iodophenol in synthetic organic chemistry (Quideau et al., 2005).
Environmental and Water Treatment Research
In the context of environmental science, 2-Chloro-3-iodophenol plays a role in understanding the chemistry of disinfection byproducts (DBPs) in water treatment. For example, the study of chlorination processes and their interaction with iodophenols like 2-Chloro-3-iodophenol helps in evaluating the toxicity and formation of various DBPs. This understanding is crucial for developing safer and more efficient water disinfection methods (Wang et al., 2021).
Analytical Chemistry and Detection Methods
2-Chloro-3-iodophenol is also significant in analytical chemistry, particularly in developing methods for detecting and analyzing phenolic compounds in various samples. For instance, its use in solid-phase microextraction coupled with gas chromatography and mass spectrometry has enabled the detection of iodinated phenols at very low concentration levels in water samples. This has applications in monitoring water quality and studying environmental pollutants (Wuilloud et al., 2003).
Applications in Organic Chemistry
In organic chemistry, 2-Chloro-3-iodophenol is utilized in various synthetic reactions. For example, its role in the synthesis of cyclic organophosphorus compounds showcases its utility in creating complex organic molecules. This has implications for pharmaceutical research and the development of new materials (Karolak-Wojciechowska et al., 1979).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, and H319, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Propiedades
IUPAC Name |
2-chloro-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCDLZCOMWIYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464108 | |
| Record name | 2-Chloro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodophenol | |
CAS RN |
666727-31-7 | |
| Record name | 2-Chloro-3-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



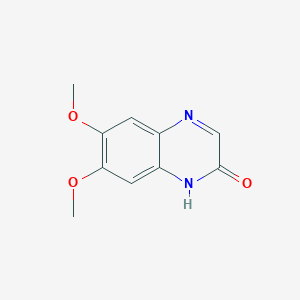
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
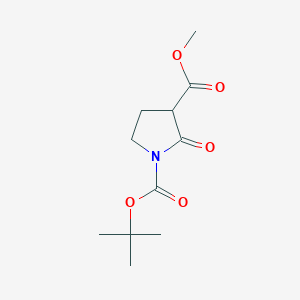
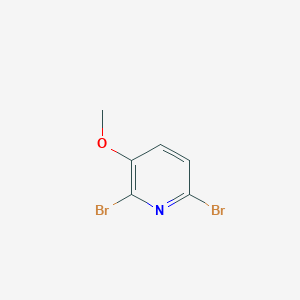
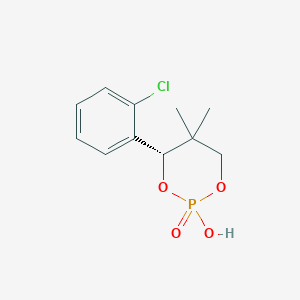
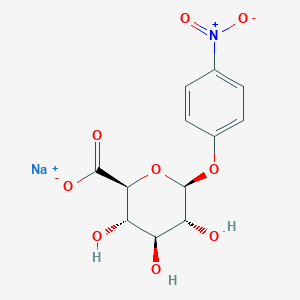

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
![3H-Benzo[e]indole](/img/structure/B1312658.png)
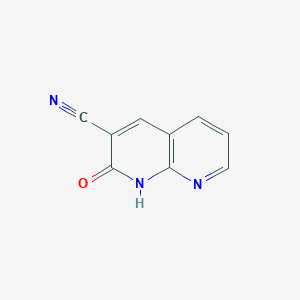
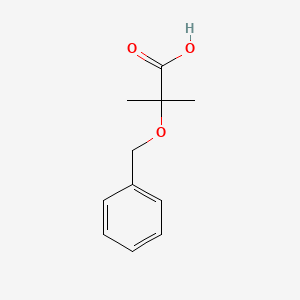
![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)
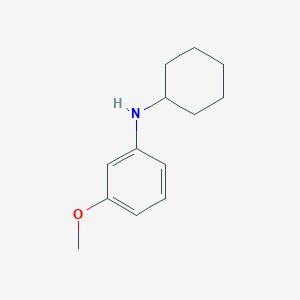
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)